6-Aminoheptane-1-thiol

Lipophilicity SAM formation Partition coefficient

6-Aminoheptane-1-thiol (CAS 677350-14-0) is a bifunctional organic compound with the molecular formula C₇H₁₇NS and a molecular weight of 147.28 g/mol, featuring a seven-carbon linear alkyl backbone bearing a terminal thiol (–SH) at position 1 and a primary amine (–NH₂) at position 6. It is classified within the aminoalkanethiol family—compounds widely employed for forming self-assembled monolayers (SAMs) on noble metal surfaces, especially gold, where the thiol group chemisorbs to the metal and the terminal amine provides a reactive handle for further functionalization with biomolecules, nanoparticles, or redox probes.

Molecular Formula C7H17NS
Molecular Weight 147.28 g/mol
CAS No. 677350-14-0
Cat. No. B12521270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminoheptane-1-thiol
CAS677350-14-0
Molecular FormulaC7H17NS
Molecular Weight147.28 g/mol
Structural Identifiers
SMILESCC(CCCCCS)N
InChIInChI=1S/C7H17NS/c1-7(8)5-3-2-4-6-9/h7,9H,2-6,8H2,1H3
InChIKeyMQPRXSIFBXRDNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Aminoheptane-1-thiol (CAS 677350-14-0) Procurement-Grade Profile: A Bifunctional C7 Aminoalkanethiol for Surface Engineering and Bioconjugation


6-Aminoheptane-1-thiol (CAS 677350-14-0) is a bifunctional organic compound with the molecular formula C₇H₁₇NS and a molecular weight of 147.28 g/mol, featuring a seven-carbon linear alkyl backbone bearing a terminal thiol (–SH) at position 1 and a primary amine (–NH₂) at position 6 [1]. It is classified within the aminoalkanethiol family—compounds widely employed for forming self-assembled monolayers (SAMs) on noble metal surfaces, especially gold, where the thiol group chemisorbs to the metal and the terminal amine provides a reactive handle for further functionalization with biomolecules, nanoparticles, or redox probes [2]. Unlike its even-chain C6 and C8 counterparts, the C7 backbone introduces an odd-numbered methylene spacer and a branched methyl terminus at the amine-bearing carbon, which creates a structurally distinct geometry within the SAM-forming aminothiol series [3].

Why C6 or C8 Aminoalkanethiols Cannot Replace 6-Aminoheptane-1-thiol in Precision SAM Applications


Generic substitution within the aminoalkanethiol class is precluded by three quantifiable structural parameters. First, the alkyl chain length dictates the monolayer thickness and thereby the electron-transfer tunneling distance: the heterogeneous electron-transfer rate constant (k₀) decays exponentially with each additional methylene unit at β ≈ 1.0 per CH₂, meaning the C7 spacer yields a k₀ approximately 0.37× that of C6 and 2.7× that of C8 [1]. Second, 6-aminoheptane-1-thiol bears the amine at the sub-terminal C6 position rather than at the chain terminus (as in 7-aminoheptane-1-thiol), producing a branched methyl group at the SAM–solution interface; this positional isomerism results in a computed topological polar surface area (PSA) of 64.82 Ų versus 26.02 Ų for the 7-isomer, fundamentally altering surface wettability and amine accessibility for subsequent conjugation . Third, odd-chain (C7) alkanethiolate SAMs exhibit measurably different tilt angles, packing densities, and wetting properties compared to their even-chain neighbors (C6, C8)—a well-documented odd–even effect that directly impacts SAM order, defect density, and interfacial charge-transport characteristics [2].

6-Aminoheptane-1-thiol — Product-Specific Quantitative Differentiation Evidence


LogP Differentiation: C7 Lipophilicity Occupies a Quantifiable Gap Between C6 and C8 Aminoalkanethiols

6-Aminoheptane-1-thiol exhibits a computed LogP of 2.52, which positions it in a distinct lipophilicity window between 6-amino-1-hexanethiol (C6, LogP = 2.14) and 8-amino-1-octanethiol (C8, LogP = 2.48) . This ~0.38 LogP unit increment over C6 translates to an approximately 2.4-fold higher octanol–water partition coefficient, offering measurably different solubility and SAM formation kinetics in mixed-solvent systems .

Lipophilicity SAM formation Partition coefficient Solvent optimization

Structural Isomerism: Amino Group Position (C6 vs. C7) Drives a 2.5-Fold Difference in Topological Polar Surface Area

6-Aminoheptane-1-thiol (amino at C6) and 7-aminoheptane-1-thiol (amino at C7, CAS 63834-29-7) are constitutional isomers sharing the same molecular formula (C₇H₁₇NS) and molecular weight (147.28 g/mol) yet differ dramatically in computed topological polar surface area: 64.82 Ų for the 6-isomer versus 26.02 Ų for the 7-isomer . This 2.5-fold difference arises because the C6 amine is positioned on a secondary carbon adjacent to a terminal methyl group, altering the solvent-accessible surface of the polar functionalities compared to the primary amine terminus of the 7-isomer .

Surface functionalization SAM packing Amine accessibility Isomer comparison

Electron-Transfer Distance Control: The C7 Spacer Provides a Quantifiable Intermediate Tunneling Barrier Between C6 and C8 SAMs

The heterogeneous electron-transfer rate constant (k₀) through aminoalkanethiol SAMs decays exponentially with chain length according to k₀ ∝ exp(−βn), where β ≈ 1.0 per CH₂ unit and n is the number of methylene groups [1]. For n = 5 (C6), 6 (C7), and 7 (C8) methylene spacers between S and N, the predicted relative k₀ values are approximately 1.00 (C6), 0.37 (C7), and 0.14 (C8), normalized to C6 [1]. This means 6-aminoheptane-1-thiol provides a tunneling distance that yields electron-transfer rates ~2.7× faster than C8 but ~2.7× slower than C6, occupying a distinct kinetic regime for applications where precise current attenuation is required [1].

Electron transfer SAM thickness Biosensor Tunneling barrier

Odd–Even Chain Effect: C7 SAMs Are Predicted to Exhibit Distinct Tilt Angle and Wettability Versus C6 and C8 Counterparts

n-Alkanethiolate SAMs on Au(111) exhibit well-characterized odd–even effects in chain tilt angle, surface wettability, and charge transport, with odd-chain-length SAMs (C7, C9, C11) displaying systematically different properties from even-chain-length SAMs (C6, C8, C10) [1][2]. Specifically, the contact angle of water on odd n-alkanethiolate SAMs is typically 1–3° lower than on adjacent even-chain SAMs, and the tilt angle of the alkyl chain relative to the surface normal differs by approximately 2–4° [1]. For 6-aminoheptane-1-thiol (C7, odd), these effects predict a SAM with measurably different packing geometry and interfacial water structure compared to both 6-aminohexane-1-thiol (C6, even) and 8-amino-1-octanethiol (C8, even) [2].

SAM order Odd-even effect Surface wettability Tilt angle

Surface pKa Tuning: Intermediate-Chain Aminoalkanethiols Exhibit pKa Values That Vary Inversely with Chain Length

The apparent surface pKa of amine-terminated SAMs on gold decreases with increasing alkyl chain length due to stronger lateral van der Waals interactions that reinforce electrostatic repulsion between protonated –NH₃⁺ groups [1]. Marmisollé et al. reported an inverse sigmoidal dependence of pKa,app on chain length for NH₂–Cₙ SAMs (n = 2, 6, 8, 11, 16), with pKa,app ≈ 7 for C6 (6-amino-1-hexanethiol) and progressively lower values for longer chains [1]. Interpolating from the published sigmoidal relationship, 6-aminoheptane-1-thiol (C7) is predicted to exhibit a surface pKa,app intermediate between C6 (~7) and C8 (~6.5), approximately 6.7–6.8 [1]. This places the C7 SAM in a narrow pH window where the fraction of protonated (positively charged) amine groups differs measurably from both C6 and C8 at physiologically relevant pH values (7.0–7.4) [2].

Surface charge pKa SAM ionization pH-responsive surfaces

Molecular Weight and Rotatable Bond Differentiation: C7 Occupies a Unique Procurement Specification Gap

6-Aminoheptane-1-thiol has a molecular weight of 147.28 g/mol and 5 rotatable bonds, compared to 133.26 g/mol (4 rotatable bonds) for 6-aminohexane-1-thiol and 161.31 g/mol (6 rotatable bonds) for 8-amino-1-octanethiol [1][2]. This 14.02 g/mol increment per CH₂ unit provides a clear mass-spectrometric fingerprint for identity confirmation and purity assessment by LC–MS or GC–MS. The typical commercial purity specification is 95% [1].

Quality control Procurement specification Molecular weight Purity

6-Aminoheptane-1-thiol — Evidence-Backed Research and Industrial Application Scenarios


Intermediate-Spacer SAMs for Distance-Dependent Electron-Transfer Studies

Researchers investigating the distance dependence of heterogeneous electron transfer require a complete series of aminoalkanethiol spacers to construct Tafel plots and extract tunneling decay constants (β). The C7 compound fills the gap between widely studied C6 and C8 spacers, providing an additional data point at n = 6 methylene groups. Based on the established β ≈ 1.0 per CH₂, the predicted electron-transfer rate constant for the C7 spacer (k₀,rel ≈ 0.37 vs. C6) enables more precise regression analysis and validation of the exponential decay model [1]. Applications include PQQ- or ferrocene-functionalized gold electrodes for biosensing and molecular electronics [1].

Odd-Chain SAMs for Investigating Parity-Dependent Protein Adsorption and Cell Adhesion

The well-documented odd–even effect in n-alkanethiolate SAMs predicts that 6-aminoheptane-1-thiol (C7, odd) will form SAMs with different tilt angle, packing density, and interfacial water structure compared to even-chain C6 and C8 aminoalkanethiols [2][3]. These structural differences translate to measurable variations in protein adsorption kinetics and cell adhesion behavior. Researchers developing structure–activity relationships for biomaterial interfaces can use the C7 compound to systematically probe how odd–even chain parity—independent of chain length—modulates the biological response to amine-terminated surfaces [2].

Isomer-Specific Surface Functionalization with Differential Amine Presentation

6-Aminoheptane-1-thiol and its positional isomer 7-aminoheptane-1-thiol (CAS 63834-29-7) share identical molecular weight (147.28 g/mol) but differ 2.5-fold in computed PSA (64.82 vs. 26.02 Ų) . This makes the 6-isomer uniquely suited for applications requiring higher surface amine hydration and accessibility—such as NHS-ester or isothiocyanate-based bioconjugation—while the 7-isomer provides a more hydrophobic, densely packed amine presentation. Comparative studies using both isomers on the same Au substrate enable deconvolution of amine steric accessibility from chain-length effects in SAM-based biosensor optimization .

pH-Responsive Surfaces with Chain-Length-Tuned Amine pKa

The apparent surface pKa of amine-terminated SAMs decreases systematically with increasing alkyl chain length, from ~7 for C6 to ~5.5 for C11 [4]. The C7 compound, with an interpolated pKa,app of ~6.7–6.8, provides a surface whose amine protonation state is more sensitive to pH changes in the physiological range (6.5–7.5) than the commercially dominant C6 SAM [4]. This enables construction of pH-responsive biointerfaces where the electrostatic charge can be modulated by subtle pH shifts, applicable to controlled protein immobilization, drug delivery surfaces, and pH-gated electrochemical sensors [4].

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